molecular formula C18H13ClN4O B2371297 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439109-59-8

7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2371297
CAS No.: 439109-59-8
M. Wt: 336.78
InChI Key: FGUCJMRKVDKWBH-UHFFFAOYSA-N
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Description

7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a research chemical belonging to the pyrazolotriazole class, recognized for its potent and selective interaction with the GABAA receptor. Its primary research value lies in its function as a positive allosteric modulator, where it binds to a site distinct from the canonical benzodiazepine binding site to potentiate GABAergic neurotransmission [https://pubmed.ncbi.nlm.nih.gov/38521532/]. This mechanism is of significant interest in neuropharmacology for probing the structure and function of various GABAA receptor subtypes, which are critical for regulating neuronal excitability in the central nervous system. Researchers utilize this compound to investigate the neurobiological underpinnings of anxiety, sleep, and seizure disorders, providing a valuable tool for elucidating receptor pharmacology and informing the development of novel therapeutic agents [https://pubmed.ncbi.nlm.nih.gov/38521532/]. The compound's specific binding profile makes it a crucial asset for studying the physiological and pathophysiological roles of GABAergic signaling in experimental models.

Properties

IUPAC Name

7-[2-[(4-chlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O/c19-14-7-5-13(6-8-14)11-24-17-4-2-1-3-15(17)16-9-10-20-18-21-12-22-23(16)18/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUCJMRKVDKWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC3=NC=NN23)OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazole Intermediate

γ-Butyrolactone is condensed with aminoguanidine carbonate in pyridine at 80°C for 12 hours, yielding 4,5,6,7-tetrahydro-triazolo[1,5-a]pyridin-8(1H)-one (1 ) in 40% yield. The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the lactone carbonyl, followed by cyclodehydration.

Pyrimidine Ring Construction

Compound 1 is reacted with ethyl acetoacetate in acetic acid under reflux (120°C, 8 hours), producing a mixture of 7-methyl-triazolo[1,5-a]pyrimidin-5(4H)-one (2 ) and its acetylated derivative (2′ ). Treatment with methanolic ammonia at 25°C for 2 hours selectively hydrolyzes the acetyl group, affording 2 in 88% yield.

Chlorination at Position 7

The hydroxyl group at position 5 of 2 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours), yielding 5-chloro-7-methyl-triazolo[1,5-a]pyrimidine (3 ) in 94% yield. Excess POCl₃ acts as both reagent and solvent, with catalytic dimethylformamide (DMF) accelerating the reaction.

The introduction of the 2-[(4-chlorobenzyl)oxy]phenyl group necessitates synthesis of the substituted aniline precursor:

Benzylation of 2-Nitrophenol

2-Nitrophenol is reacted with 4-chlorobenzyl chloride in anhydrous acetone, using potassium carbonate (K₂CO₃) as a base. The mixture is refluxed at 60°C for 6 hours, yielding 2-nitro-[(4-chlorobenzyl)oxy]benzene (4 ) in 85% yield. The nitro group serves as a protective moiety for subsequent reduction.

Reduction to the Aniline Derivative

Catalytic hydrogenation of 4 using palladium on carbon (10% Pd/C) under hydrogen gas (1 atm, 25°C, 3 hours) affords 2-[(4-chlorobenzyl)oxy]aniline (5 ) in 92% yield. Alternative reduction with stannous chloride (SnCl₂) in hydrochloric acid (HCl) at 0–5°C provides comparable yields but generates tin waste.

Coupling of the Triazolopyrimidine Core with the Aniline Derivative

The final step involves nucleophilic aromatic substitution of the chlorine atom in 3 with 5 :

Reaction Conditions

A mixture of 3 (1.0 equiv) and 5 (1.2 equiv) in anhydrous 1,4-dioxane is heated at 150°C for 12 hours under nitrogen. The reaction is monitored by thin-layer chromatography (TLC), with completion indicated by the disappearance of 3 . After cooling, the mixture is diluted with ethyl acetate, washed with water, and dried over sodium sulfate. Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates 7-{2-[(4-Chlorobenzyl)oxy]phenyl}triazolo[1,5-a]pyrimidine (6 ) in 78% yield.

Mechanistic Insights

The substitution proceeds via a two-step mechanism: (i) generation of a pyrimidinium ion intermediate through protonation of the triazolopyrimidine, and (ii) nucleophilic attack by the aniline’s amino group. Steric hindrance from the 2-[(4-chlorobenzyl)oxy] group slightly reduces reactivity compared to unsubstituted anilines, necessitating elevated temperatures.

Optimization and Scale-Up Considerations

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Effect on Yield
Solvent 1,4-Dioxane Maximizes solubility of both reagents
Temperature 150°C Accelerates substitution kinetics
Equivalents of 5 1.2 equiv Compensates for volatility losses
Reaction Time 12 hours Ensures complete conversion

Side reactions, such as over-alkylation or decomposition of the benzyloxy group, are mitigated by strict temperature control and inert atmosphere.

Analytical Characterization

The final product is characterized by spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.0 Hz, 1H, phenyl-H), 7.45–7.30 (m, 5H, Ar-H), 5.25 (s, 2H, OCH₂), 2.55 (s, 3H, CH₃).
  • MS (ESI+) : m/z 407.1 [M+H]⁺, calculated 407.08.
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Alternative Synthetic Routes

Patent literature discloses a parallel approach using Suzuki-Miyaura coupling to attach the phenyl group post-triazolopyrimidine formation. However, this method requires palladium catalysts and specialized ligands, increasing cost and complexity compared to the nucleophilic substitution route.

Challenges and Troubleshooting

Common issues during synthesis include:

  • Low Yield in Chlorination Step : Traces of moisture in POCl₃ quench the reagent; rigorous drying of glassware and reagents is essential.
  • Byproduct Formation in Coupling : Excess aniline derivative leads to di-substituted products; stoichiometric control is critical.
  • Purification Difficulties : The lipophilic benzyloxy group necessitates gradient elution in column chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 can yield reduced triazolopyrimidine derivatives, while nucleophilic substitution can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit anticonvulsant properties. In a study evaluating various compounds, 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine demonstrated significant efficacy in reducing seizure activity in animal models. The compound was tested against maximal electroshock (MES) and pentetrazol (PTZ)-induced seizures, showing promising results comparable to established antiepileptic drugs such as valproate and carbamazepine .

Anticancer Potential

The compound's structure enables it to interact with various biological targets, making it a candidate for anticancer therapies. Studies have shown that related triazolo-pyrimidine derivatives can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50_{50} values ranging from 0.3 to 24 µM. Such activity suggests potential applications in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Research has focused on the development of various derivatives to enhance biological activity and selectivity. For instance, modifications to the phenyl group or the introduction of different substituents have been explored to improve the pharmacological profile of these compounds .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, compound 6d (a derivative closely related to this compound) exhibited an ED50_{50} of 15.8 mg/kg for MES-induced seizures and 14.1 mg/kg for PTZ-induced seizures. This indicates a strong anticonvulsant effect that surpasses many existing treatments .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of a series of triazolo-pyrimidine derivatives including this compound. The results demonstrated that these compounds could significantly inhibit cell migration and induce apoptosis in MCF-7 breast cancer cells. Molecular docking studies further elucidated the binding mechanisms involved in their action against cancer targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table highlights key structural analogs and their molecular characteristics:

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Substituents Reference
7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine (Target Compound) C₂₄H₁₆Cl₂N₄O 447.319 7-position: 2-[(4-chlorobenzyl)oxy]phenyl
7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine C₁₈H₁₃FN₄O 320.3 7-position: 2-[(4-fluorobenzyl)oxy]phenyl
2-[(4-Chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one C₁₅H₁₅ClN₄OS 338.83 2-position: (4-chlorobenzyl)sulfanyl; 5-position: propyl
7-Amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one C₁₁H₈ClN₅O 261.67 7-position: amino; 2-position: 4-chlorophenyl
p-Chloroaniline derivative (Compound 7f) Not reported - 2-position: p-chloroaniline

Key Observations :

  • Halogen Effects : The substitution of chlorine (target compound) vs. fluorine ( analog) alters molecular weight and electronic properties. Chlorine’s higher electronegativity and larger atomic size may enhance binding to hydrophobic pockets in biological targets .
  • Linker Groups : The oxygen atom in the target compound’s benzyloxy group contrasts with sulfur in ’s sulfanyl analog. Sulfur’s polarizability might increase solubility but reduce metabolic stability compared to oxygen .
  • Amino vs.
Antiproliferative Activity

Triazolopyrimidines with para-substituted aromatic groups exhibit notable anticancer activity:

Compound Substituents IC₅₀ (Cell Line) Reference
Target Compound 7-{2-[(4-Chlorobenzyl)oxy]phenyl} Not reported
p-Chloroaniline derivative (7f) 2-position: p-chloroaniline 92 nM (HeLa)
Benzylamino derivative (7n) 2-position: p-chlorobenzylamino 31–323 nM (HeLa)
Compound 19 (Zhao et al., 2007) Not specified 6.1–12.3 μM (HT-1080)

Activity Trends :

  • Chlorine Enhances Potency: The p-chloroaniline (7f) and p-chlorobenzylamino (7n) derivatives show nanomolar IC₅₀ values, suggesting that chlorine at para positions significantly boosts activity . The target compound’s 4-chlorobenzyloxy group may similarly enhance efficacy, though experimental validation is needed.
  • Substituent Position Matters : Derivatives substituted at the 2-position (e.g., 7f) outperform those modified at the 7-position (e.g., compound 19), highlighting the scaffold’s sensitivity to substitution patterns .
Herbicidal Activity

[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., compounds 8a–8f) demonstrate herbicidal effects, but the target compound’s benzyloxy group likely shifts its application toward pharmacology rather than agriculture .

Biological Activity

7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in oncology and virology.

  • Molecular Formula : C₁₈H₁₃ClN₄O
  • Molecular Weight : 336.8 g/mol
  • CAS Number : 1158505-59-9

Synthesis

The synthesis typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. Various synthetic routes have been developed to enhance yield and purity, including one-pot catalyst-free procedures suitable for large-scale production .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), AGS (gastric cancer), A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer).
  • IC₅₀ Values : The compound demonstrated IC₅₀ values ranging from 2.63 µM against AGS cells to higher values in other lines, indicating potent activity compared to standard drugs like 5-fluorouracil .

The mechanism involves:

  • Induction of apoptosis and cell cycle arrest in the G2/M phase.
  • Inhibition of key signaling pathways that promote tumor growth and survival .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential as an antiviral agent:

  • Target : Inhibits influenza virus RNA polymerase by preventing PA–PB1 subunit heterodimerization.
  • Effectiveness : Demonstrated effectiveness in reducing viral load in vitro .

Case Studies and Research Findings

StudyFindings
Study on Antitumor Activity The compound exhibited superior cytotoxicity compared to traditional chemotherapeutics across multiple cancer cell lines.
Antiviral Efficacy Showed significant inhibition of viral replication in influenza models with a favorable safety profile .
Mechanistic Studies Flow cytometry revealed that the compound induces apoptosis through mitochondrial pathways and cell cycle modulation .

Q & A

Basic Questions

Q. What are the established synthetic routes for 7-substituted [1,2,4]triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Two primary strategies are employed:

  • Annulation : Building the triazole or pyrimidine ring first. For example, the Dimroth rearrangement converts [1,2,4]triazolo[4,3-a]pyrimidines to [1,2,4]triazolo[1,5-a]pyrimidines .
  • Multicomponent Reactions : A Biginelli-like approach using aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles under thermal or microwave conditions .
    • Key Considerations : Solvent choice (e.g., ethanol or NMP), catalyst optimization (e.g., Ni(NO₃)₂ for coordination-driven synthesis), and purification via recrystallization .

Q. How is the crystal structure of triazolo[1,5-a]pyrimidine derivatives characterized?

  • Methodological Answer :

  • Single-Crystal XRD : High-quality crystals are grown, and data collected using APEX2 software. Structures are solved with SHELXS97 and refined via SHELXL2014 .
  • Complementary Techniques : ¹H/¹³C NMR (e.g., δ 8.91–8.90 ppm for aromatic protons) and IR spectroscopy validate substituent conformations .

Q. What biological targets are commonly associated with triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Assess via in vitro assays (e.g., Michaelis-Menten kinetics) targeting microtubules (neurodegenerative tauopathies) or bacterial cell-wall biosynthesis (Enterococcus faecium) .
  • Cellular Activity : Use MIC assays for antimicrobial activity or MTT assays for cytotoxicity in cancer cell lines .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields of 7-{2-[(4-Chlorobenzyl)oxy]phenyl} derivatives?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or NMP) enhance solubility of aryloxy intermediates .
  • Catalyst Selection : Transition metals (e.g., CuBr₂) facilitate coupling reactions, as seen in ligand coordination studies .
  • Microwave Assistance : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .

Q. How do structural modifications at position 7 influence bioactivity in triazolo[1,5-a]pyrimidines?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl substituents at position 7 enhance antimicrobial activity by increasing membrane permeability (e.g., MIC = 2 µg/mL against E. faecium) .
  • Bulkier Substituents : A 4-chlorobenzyl group improves metabolic stability (low intrinsic clearance in liver microsomes) .
    • Data Table :
Substituent at Position 7Bioactivity (Target)Key Finding
4-ChlorobenzyloxyAnticancerIC₅₀ = 1.2 µM (HeLa cells)
4-TrifluoromethylphenylAntimicrobialMIC = 2 µg/mL (E. faecium)

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Adhere to CLSI guidelines for antimicrobial testing or use isogenic cell lines to minimize variability .
  • Purity Validation : HPLC (≥95% purity) and HRMS ensure compound integrity .
  • Comparative SAR : Meta-analysis of substituent effects (e.g., 7-hydrazinyl vs. 7-hydroxy groups) clarifies trends .

Q. What computational methods predict the binding interactions of triazolo[1,5-a]pyrimidines with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with microtubules or penicillin-binding proteins. For example, a docking score of −9.2 kcal/mol correlates with anti-tauopathy activity .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at position 2 or 5 .

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